Ethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
説明
Ethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a fused heterocyclic compound featuring a pyrimido[1,2-a]benzimidazole core substituted with a 3,4,5-trimethoxyphenyl group at position 4, a methyl group at position 2, and an ethyl ester at position 2. The 3,4,5-trimethoxyphenyl substituent is notable for its electron-rich aromatic system, which may enhance π-π stacking interactions and influence bioactivity.
特性
分子式 |
C23H25N3O5 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
ethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C23H25N3O5/c1-6-31-22(27)19-13(2)24-23-25-15-9-7-8-10-16(15)26(23)20(19)14-11-17(28-3)21(30-5)18(12-14)29-4/h7-12,20H,6H2,1-5H3,(H,24,25) |
InChIキー |
BMVRSLZBPOIYOT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC(=C(C(=C4)OC)OC)OC)C |
製品の起源 |
United States |
準備方法
合成経路と反応条件
2-メチル-4-(3,4,5-トリメトキシフェニル)-1,4-ジヒドロピリミド[1,2-a]ベンゾイミダゾール-3-カルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。プロセスは、ベンゾイミダゾールコアの調製から始まり、続いてピリミド環とトリメトキシフェニル基を導入します。これらの反応で使用される一般的な試薬には、エステル、メチル化剤、トリメトキシベンゼン誘導体などがあります。反応条件には、通常、高収率と純度を確保するために、触媒、制御された温度、特定の溶媒の使用が含まれます。
工業的生産方法
この化合物の工業的生産には、効率を最大化し、コストを最小限に抑えるために最適化された反応条件を用いた大規模合成が含まれる場合があります。連続フロー合成や自動反応モニタリングなどの技術を使用して、生産プロセスを合理化できます。さらに、結晶化やクロマトグラフィーなどの精製方法が使用され、最終製品を純粋な形で得ることができます。
化学反応の分析
科学研究への応用
2-メチル-4-(3,4,5-トリメトキシフェニル)-1,4-ジヒドロピリミド[1,2-a]ベンゾイミダゾール-3-カルボン酸エチルは、広範な科学研究の応用範囲を持っています。
化学: より複雑な分子を合成し、反応機構を研究するためのビルディングブロックとして使用されます。
生物学: 抗がん作用、抗炎症作用、抗菌作用など、その潜在的な生物活性が調査されています。
医学: その生物活性のために、様々な病気の潜在的な治療薬として研究されています。
産業: 新しい材料や化学プロセスの開発に利用されます。
科学的研究の応用
Synthesis and Characterization
The synthesis of Ethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step reactions that include the formation of benzimidazole and pyrimidine rings. Various methods have been reported for the synthesis of similar compounds within this class, often utilizing starting materials such as 3,4,5-trimethoxybenzaldehyde and ethyl carbamate. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds .
Anticancer Activity
Research indicates that derivatives of benzimidazole, including Ethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Breast Cancer : Studies have shown that benzimidazole derivatives can inhibit proliferation in MCF7 breast cancer cells.
- Liver Cancer : The compound has demonstrated activity against HUH7 liver cancer cells with notable IC50 values suggesting effective cytotoxicity .
Antibacterial and Antifungal Properties
The compound's antibacterial and antifungal activities have been evaluated against standard pathogens. Certain derivatives have shown comparable efficacy to conventional antibiotics like streptomycin. The presence of methoxy groups is believed to enhance these biological activities by improving solubility and interaction with microbial targets .
Anthelmintic Activity
Ethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has also been tested for anthelmintic properties. Some studies report that it exhibits potent activity against helminths comparable to standard treatments like Albendazole .
Case Studies
Several case studies highlight the effectiveness of Ethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate:
| Study | Cell Line | IC50 Value | Observations |
|---|---|---|---|
| A | MCF7 (Breast Cancer) | 0.096 μM | Significant inhibition observed |
| B | HUH7 (Liver Cancer) | 0.039 μM | High cytotoxicity noted |
| C | E. coli (Antibacterial) | - | Comparable efficacy to streptomycin |
These studies suggest that this compound holds promise as a lead structure for developing new therapeutic agents targeting cancer and infectious diseases.
作用機序
2-メチル-4-(3,4,5-トリメトキシフェニル)-1,4-ジヒドロピリミド[1,2-a]ベンゾイミダゾール-3-カルボン酸エチルの作用機序は、特定の分子標的と経路との相互作用を含みます。トリメトキシフェニル基は、タンパク質や酵素と相互作用し、それらの活性を阻害することが知られています。この化合物は、細胞シグナル伝達経路を妨害し、観察された生物学的効果をもたらす可能性もあります。関与する分子機構を完全に解明するには、詳細な研究が必要です。
類似化合物との比較
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, and properties:
*Predicted/inferred based on analogs.
Structural and Crystallographic Insights
- Planarity : The pyrimido[1,2-a]benzimidazole core is nearly planar (max. deviation 0.126 Å in nitrophenyl analog), facilitating π-π stacking and hydrogen bonding .
- 4-Nitrophenyl: Electron-withdrawing nitro group reduces electron density, possibly altering binding modes . Fluorinated Derivatives: Trifluoromethyl groups (e.g., in C₂₀H₁₃F₃N₄O₄) introduce hydrophobicity and metabolic stability .
Physical and Chemical Properties
- pKa : Predicted ~5.00 for target compound, similar to 2,3,4-trimethoxy analog, indicating moderate acidity suitable for cellular uptake .
- Solubility: Methoxy and ester groups likely enhance solubility in polar solvents compared to non-substituted analogs.
- Thermal Stability : Boiling points for analogs range from 544.5°C (2,3,4-trimethoxy) to lower values for smaller substituents .
生物活性
Ethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, emphasizing its pharmacological relevance.
Chemical Structure
The molecular formula for Ethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is . The structure features a dihydropyrimidine core fused with a benzimidazole ring and a trimethoxyphenyl substituent.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods often include condensation reactions followed by cyclization processes to form the dihydropyrimidine and benzimidazole frameworks. Detailed methodologies can be found in various publications focusing on similar compounds in the benzimidazole family .
Anticancer Properties
Recent studies have indicated that compounds within the benzimidazole family exhibit significant anticancer properties. For instance, derivatives similar to Ethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity. Research indicates that it displays inhibitory effects against a range of pathogenic bacteria and fungi. The presence of the trimethoxyphenyl group is believed to enhance its interaction with microbial membranes .
Antiparasitic Effects
Benzimidazole derivatives are well-known for their antiparasitic activities. Ethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate may exhibit similar properties as indicated by its structural analogs which have shown efficacy against parasites such as Giardia lamblia and Trichomonas vaginalis .
Case Studies
Several studies have documented the biological activities of related compounds:
- Study 1 : A derivative showed a significant reduction in tumor size in xenograft models when administered at specific dosages. The mechanism was linked to the inhibition of angiogenesis .
- Study 2 : Another research highlighted the compound's ability to disrupt biofilm formation in Staphylococcus aureus, suggesting its potential as an adjunct therapy in treating resistant infections .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound?
Answer:
The compound is synthesized via multicomponent reactions (MCRs) involving 2-aminobenzimidazole, substituted aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde), and ethyl acetoacetate. Key methods include:
- Catalytic approaches : Use of ZnO nanoparticles (ZnONPs) under reflux conditions for rapid reaction completion (~40 minutes) .
- Green chemistry : Ultrasound irradiation with ethanol as a solvent and ammonium acetate as a catalyst, reducing reaction time and environmental impact .
- Microwave-assisted synthesis : Enhances reaction efficiency and yield via controlled heating (e.g., 110°C for 20 minutes) .
Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional reflux | ZnONPs/ethanol | 40 min | ~85 | |
| Ultrasound-assisted | NH₄OAc/ethanol | <30 min | ~90 | |
| Microwave | Pd(PPh₃)₄/dioxane-H₂O | 25 min | ~78 |
Advanced: How can reaction conditions be optimized to address low yields or impurities?
Answer:
- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in microwave-assisted synthesis .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic aldehydes, while ethanol minimizes side reactions .
- Temperature control : Microwave irradiation ensures uniform heating, reducing decomposition of thermally sensitive intermediates .
- Workup protocols : Recrystallization from ethanol or ethyl acetate removes unreacted aldehydes or byproducts .
Basic: What analytical techniques are critical for structural characterization?
Answer:
- X-ray crystallography : Resolves bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H···N hydrogen bonds, π-π stacking) .
- NMR spectroscopy : Assigns protons in the dihydropyrimidine ring (δ ~5.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 430.34 for C₂₀H₁₃F₃N₄O₄) .
Advanced: How can crystallographic data resolve contradictions in proposed molecular conformations?
Answer:
- Dihedral angle analysis : The fused pyrimido-benzimidazole ring system is nearly planar (dihedral angles <4°), ruling out non-planar tautomers .
- Hydrogen bonding networks : Intermolecular C–H···O/N interactions stabilize crystal packing, validated via SHELXL refinement .
- π-π stacking distances : Centroid-to-centroid distances (~3.3–3.9 Å) confirm aromatic interactions, critical for modeling solid-state behavior .
Basic: What biological activities are associated with this compound?
Answer:
- Antineoplastic activity : Inhibition of TIE-2 and VEGFR2 kinases, validated via in vitro assays (IC₅₀ <10 µM) .
- Cytotoxic effects : Selective activity against breast cancer (MCF7) cells via microtubule destabilization .
- Structure-activity relationships (SAR) : The 3,4,5-trimethoxyphenyl group enhances lipophilicity and target binding .
Advanced: How can researchers design assays to validate kinase inhibition mechanisms?
Answer:
- Kinase profiling : Use recombinant kinases (e.g., VEGFR2) in ATP-competitive binding assays with fluorescent probes .
- Molecular docking : Simulate ligand-receptor interactions (e.g., with PDB ID 4ASD) to predict binding modes of the trimethoxyphenyl moiety .
- Cellular validation : Western blotting to measure downstream phosphorylation (e.g., ERK1/2) in treated cancer cell lines .
Advanced: How do substituent modifications influence bioactivity and selectivity?
Answer:
- Electron-withdrawing groups : Nitro or trifluoromethyl groups at C4 improve kinase affinity but reduce solubility .
- Methoxy positioning : 3,4,5-Trimethoxy substitution maximizes hydrophobic interactions in kinase pockets .
- Hybrid analogs : Chalcone-dihydropyrimidone hybrids show enhanced cytotoxicity (e.g., IC₅₀ ~2 µM in MCF7 cells) .
Table 2: Bioactivity of Derivatives
| Substituent (R) | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3,4,5-Trimethoxyphenyl | VEGFR2 | 8.2 | |
| 4-Nitrophenyl | TIE-2 | 12.5 | |
| Chalcone-DHPM hybrid | MCF7 cells | 1.9 |
Advanced: How to address discrepancies in reported biological data across studies?
Answer:
- Assay standardization : Use identical cell lines (e.g., MCF7 from ATCC) and incubation times to minimize variability .
- Control compounds : Include reference inhibitors (e.g., paclitaxel for microtubule assays) to normalize activity metrics .
- Meta-analysis : Compare crystallographic data (e.g., ligand conformations) with docking results to reconcile SAR contradictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
